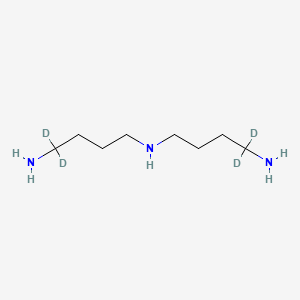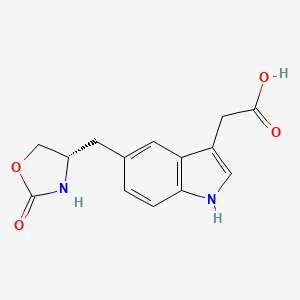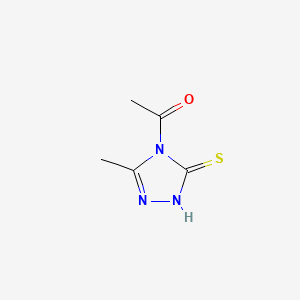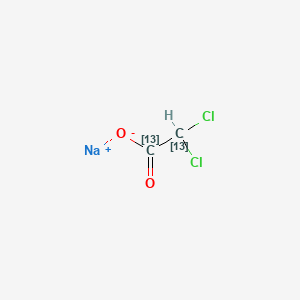
Sodium dichloroacetate-13C2
Übersicht
Beschreibung
Sodium dichloroacetate-13C2, also known as Dichloroacetic acid-13C2 sodium salt, is a compound with a molecular weight of 152.91 . It is used in metabolomics and MS/MS standards .
Synthesis Analysis
This compound is synthesized in laboratories . It has a linear formula of Cl213CH13CO2Na . The introduction of a dichloroacetic acid fragment into a molecule is an approach to anticancer prodrug development .Molecular Structure Analysis
The molecular formula of this compound is 13C2Cl2NaO2 . The SMILES string representation is [Na+].[O-]13C13CHCl .Chemical Reactions Analysis
This compound reactivates oxidative phosphorylation in cancer cell mitochondria, reducing apoptosis resistance in cancer cells . It also inhibits the proliferation of tumor cells and CD133+ cancer-stem-like cells .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 198 °C (dec.) . It should be stored at room temperature away from light and moisture .Wissenschaftliche Forschungsanwendungen
Sodium Dichloroacetate-13C2 (Na-DCA) Stability and Storage Conditions
Na-DCA exhibits different stability profiles based on storage conditions. When stored at +4°C, it remains stable throughout the observation period. However, at room temperature, it's stable only for the first 30 days, after which it starts to degrade. Storing Na-DCA at −20°C leads to a progressive increase in concentration, possibly due to the formation of a secondary species with a higher extinction coefficient than Na-DCA itself (Cascone et al., 2013).
Applications in Medical Research
Pharmacokinetic and Biochemical Profiling
Na-DCA has shown promise in the treatment of mitochondrial diseases and conditions like myocardial ischemia and failure. It's been found to cross the placental barrier in pregnant animals, achieving pharmacologically active levels in fetuses and reducing fetal plasma lactate concentrations. This indicates its potential utility in reducing lactic acidosis during labor (Joseph et al., 2020).
Investigational Medicinal Product for Cancer
Na-DCA has been recognized as a potential anticancer preparation due to its ability to regulate metabolism in cancer cells’ mitochondria. It keeps the pyruvate dehydrogenase complex active, resulting in decreased lactic acid in the tumor microenvironment. Preclinical research has demonstrated the efficacy of Na-DCA monotherapy for various human cancer xenografts in vivo, and its potential in individualized therapy approaches considering gender-related differences in treatment response and safety (Stakišaitis et al., 2019).
Biochemical and Environmental Research
Inhibitory Effects on Mammalian Nerve Fibers
Studies have explored the effects of high concentrations of Na-DCA on mammalian nerve fibers. Findings suggest a high tolerance of peripheral nerve fibers to Na-DCA, with only moderate effects observed at concentrations as high as 20 mmol/l. This indicates the potential for a gradual development of biochemical changes leading to early stages of Na-DCA-induced neurotoxicity within the limitations of exposure time in the sciatic nerve preparation (Kagiava & Theophilidis, 2011).
Wirkmechanismus
Target of Action
Sodium dichloroacetate-13C2, often abbreviated as DCA, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . This enzyme plays a crucial role in metabolic processes, particularly in the regulation of glucose metabolism .
Mode of Action
DCA acts as an inhibitor of PDK . By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex, thereby shifting the cell’s metabolism from glycolysis (a less efficient pathway that occurs in the cytoplasm) to glucose oxidation (a more efficient pathway that occurs in the mitochondria) . This shift in metabolic activity can lead to changes in the energy production and growth characteristics of cells .
Biochemical Pathways
The primary biochemical pathway affected by DCA is glycolysis . By inhibiting PDK, DCA reduces the rate of glycolysis and promotes glucose oxidation in the mitochondria . This metabolic shift affects downstream pathways, including those involved in cell growth and survival. For instance, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .
Pharmacokinetics
Dca, in general, is known to be orally absorbable
Result of Action
The action of DCA leads to several molecular and cellular effects. It has been reported to have anti-cancer effects by reversing tumor-associated glycolysis . DCA treatment can lead to a decrease in the viability and colony growth of certain cancer cell lines . Furthermore, DCA has been shown to reduce the growth of tumor xenografts in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially impacting the effectiveness of DCA
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Sodium dichloroacetate-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH), which can convert pyruvate into acetyl-coenzyme A (acetyl-CoA) . This interaction alters the metabolic pathway from glycolysis to oxidative phosphorylation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway in vascular dementia rats . It also reduces hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDK inhibitor, it activates PDH, leading to a shift in glucose metabolism from glycolysis to oxidative phosphorylation . This shift in metabolism can lead to decreased lactate production and increased ATP production .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found that long-term administration of this compound improved cognitive function in vascular dementia rats, reduced brain infarct size and brain atrophy, and significantly improved endothelial precursor cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in an animal model of insulin-induced hypoglycemia, this compound (100 mg/kg, i.v., two days) following hypoglycemic insult reduced hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death compared to the vehicle-treated hypoglycemia group .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism. It inhibits PDK, leading to the activation of PDH, which converts pyruvate into acetyl-CoA . This shifts the metabolic pathway from glycolysis, where glucose is converted into pyruvate, to oxidative phosphorylation, where acetyl-CoA is oxidized to produce ATP .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . This localization allows it to directly influence the metabolic pathway of the cell by shifting it from glycolysis to oxidative phosphorylation .
Eigenschaften
IUPAC Name |
sodium;2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745867 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173022-90-6 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



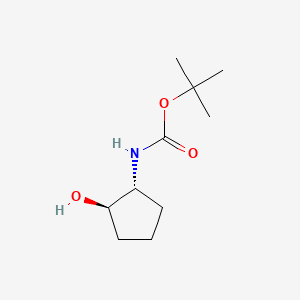

![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



